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(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B12843979
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-JKUQZMGJSA-N
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Description

Contextual Significance of Bridged Azabicyclic Systems in Medicinal Chemistry and Organic Synthesis

Bridged bicyclic compounds, characterized by two rings sharing three or more atoms, introduce a unique three-dimensional and rigid structure to molecules. sigmaaldrich.com This structural rigidity is highly sought after in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Azabicyclic systems, which incorporate a nitrogen atom into the bicyclic framework, are of particular interest due to the nitrogen's ability to form hydrogen bonds and act as a basic center, features that are often crucial for drug-receptor interactions.

The synthesis of these complex structures can be challenging, often requiring multi-step sequences. researchgate.net Methodologies such as ring-closing metathesis and radical translocation reactions have been developed to construct these bridged systems. researchgate.netenaminestore.com The unique stereochemical and conformational properties of bridged azabicyclic compounds influence their biological activity and make them valuable components in the design of novel therapeutic agents. sigmaaldrich.com

The 2-Azabicyclo[2.2.1]heptane Scaffold as a Versatile Platform for Molecular Design

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in drug discovery, particularly for therapeutics targeting the central nervous system. bohrium.com Its rigid framework allows for the precise spatial orientation of substituents, which is critical for interacting with specific biological targets. A notable example of the application of this scaffold is in the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir, which incorporates the 2-azabicyclo[2.2.1]heptane system. google.com

Derivatives of this scaffold have been explored for a wide range of biological activities. For instance, they have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes and as ligands for nicotinic acetylcholine (B1216132) receptors. acs.orgunipd.it The versatility of the 2-azabicyclo[2.2.1]heptane core stems from the ability to functionalize it at various positions, allowing for the fine-tuning of its pharmacological properties. The synthesis of these derivatives often starts from key intermediates like 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, which serves as a precursor to a variety of carbocyclic nucleoside analogues. chemicalbook.comnih.gov

Scope and Research Focus on (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol and its Derivatives

This article will now narrow its focus to the specific stereoisomer, this compound. While extensive research has been conducted on the broader class of 2-azabicyclo[2.2.1]heptanes, this particular compound serves as a crucial chiral building block for the synthesis of more complex molecules. Its specific stereochemistry and the presence of a hydroxyl group make it a valuable synthon for introducing both chirality and a key functional group in a controlled manner.

The hydrochloride salt of this compound is also available, indicating its use in various synthetic applications where solubility and handling characteristics are important. chemicalbook.com The following sections will delve into the available research findings on this compound and its derivatives, highlighting its role in the synthesis of potentially bioactive molecules.

Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 1354393-35-3 (endo form)

This data is compiled from publicly available chemical databases. enaminestore.comachemblock.com

Research Applications and Derivatives

While direct research publications solely focused on this compound are limited, its importance can be inferred from its inclusion in patents and its availability as a chemical building block. For example, derivatives of the 2-azabicyclo[2.2.1]heptane core have been patented as orexin (B13118510) receptor modulators, which have potential applications in treating sleep disorders. google.com

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved through methods like palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org These oxygenated derivatives are valuable intermediates that can be further functionalized to create libraries of bridged aza-bicyclic structures for drug discovery programs.

The table below lists some of the key intermediates and related compounds mentioned in the literature that highlight the synthetic utility of the 2-azabicyclo[2.2.1]heptane scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B12843979 (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

AUBJWMXFVGCAGR-JKUQZMGJSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1NC2)O

Canonical SMILES

C1C2CC(C1NC2)O

Origin of Product

United States

Chemical Modifications and Derivatization Strategies of the 2 Azabicyclo 2.2.1 Heptane Scaffold

Synthesis and Stereochemical Control of Azabicyclo[2.2.1]heptane Stereoisomers

The construction of the 2-azabicyclo[2.2.1]heptane core and the control of its stereochemistry are critical for developing novel therapeutic agents. Various synthetic strategies have been developed to access these scaffolds with high stereoselectivity.

Key synthetic methodologies include:

Aza-Diels-Alder Reaction: The stereoselective aza-Diels-Alder reaction between cyclopentadiene (B3395910) and chiral imines is a powerful method for preparing enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives in large quantities. nih.gov

Catalytic Ring-Opening of meso-Epoxides: A chiral phosphoric acid-catalyzed intramolecular ring-opening of meso-epoxides provides a route to a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net Similarly, a binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt can synthesize these structures from cyclic γ-epoxy-alcohols with high diastereocontrol. acs.orgnih.gov

Palladium-Catalyzed 1,2-Aminoacyloxylation: An efficient method for constructing oxygenated 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.orgucla.edu This reaction proceeds effectively with a wide range of substrates. rsc.org

Rearrangement Reactions: The 2-azabicyclo[2.2.1]heptane skeleton can be accessed through rearrangement reactions of other bicyclic systems. For example, N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes react with NBS in wet DMSO to afford rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes, which can be further converted. researchgate.net Base-induced isomerization of specific epoxides can lead to an azanortricyclanol, which is a precursor for a radical-induced rearrangement to 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. rsc.org

Chiral Resolution: Racemic mixtures of 2-azabicyclo[2.2.1]heptane derivatives can be separated into their respective enantiomers. For instance, racemic epibatidine (B1211577) can be resolved by forming diastereoisomeric N-(-)-menthyloxycarbonyl derivatives, which are then separated by chromatography and treated with HBr/AcOH to yield the individual d- and l-enantiomers. google.com

The stereochemical outcome of these syntheses is often controlled by the choice of chiral auxiliaries, catalysts, or starting materials. pwr.edu.plresearchgate.net For example, the cycloaddition of protonated glyoxylate (B1226380) imines with two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl, allows for highly diastereoselective synthesis of these scaffolds. researchgate.net

Table 1: Selected Synthetic Methods for the 2-Azabicyclo[2.2.1]heptane Scaffold

Method Key Reagents/Catalysts Stereocontrol Reference(s)
Aza-Diels-Alder Cyclopentadiene, Chiral Imines High (Enantioselective) nih.gov
Catalytic Ring-Opening Chiral Phosphoric Acid, meso-Epoxides Excellent Enantioselectivity researchgate.net
Pd-Catalyzed Aminoacyloxylation Palladium Catalyst, Cyclopentenes Efficient rsc.orgucla.edu
Radical Rearrangement Base, Epoxide Precursor Stereoselective rsc.org
Chiral Resolution (-)-Menthyl Chloroformate Separation of Enantiomers google.com

N-Substitution Patterns and Their Influence on Scaffold Reactivity

The nitrogen atom at the 2-position of the bicyclic scaffold is a key site for chemical modification. The nature of the substituent on this nitrogen (N-substitution) significantly influences the reactivity and properties of the entire molecule.

Common N-substituents include:

N-Acyl groups: These are often used as protecting groups and can influence the stereochemical course of subsequent reactions. choudharylab.com

N-Sulfonyl groups: N-arylsulfonyl and N-alkylsulfonyl groups are readily introduced and serve as robust protecting groups. acs.orgnih.gov

N-Alkyl/N-Aryl groups: N-alkylation and N-arylation introduce diverse functionalities. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, an N-benzyl group has been shown to be crucial for facilitating nucleophilic substitution at other positions on the ring system. choudharylab.comnih.gov

The N-substituent exerts a profound influence on the scaffold's reactivity. The lone pair of electrons on the nitrogen can participate in neighboring group effects, which is critical for reactions such as nucleophilic substitutions. For instance, in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen's lone pair facilitates the displacement of the bromide, leading to substitution with retention of configuration. nih.govle.ac.uk This neighboring group participation is less effective with electron-withdrawing N-acyl groups, making nucleophilic displacement more difficult. choudharylab.com

Furthermore, the choice of N-substituent can affect the conformational preferences of the bicyclic system and the barrier to nitrogen inversion. le.ac.ukresearchgate.net This can, in turn, dictate the pathways of rearrangement reactions. researchgate.net

Table 2: Influence of N-Substitution on Reactivity

N-Substituent Example Influence on Reactivity Reference(s)
N-Benzyl anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane Facilitates nucleophilic substitution via neighboring group participation. choudharylab.comnih.govle.ac.uk
N-Acyl N-acyl-5-anti-bromo-2-azabicyclo[2.1.1]hexanes Hinders nucleophilic substitution compared to N-alkyl groups. choudharylab.com
N-Sulfonyl N-arylsulfonyl-2-azabicyclo[2.2.1]heptanes Serves as a stable protecting group. acs.orgnih.gov

Functionalization of the Hydroxyl Group at the 6-Position

The hydroxyl group at the C-6 position of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is a versatile handle for introducing further structural diversity. This functional group can undergo a variety of chemical transformations, most notably esterification and etherification, to generate a wide array of derivatives.

Esterification: The hydroxyl group can be acylated to form esters. Studies have explored the synthesis of various ester derivatives, such as acetoxy and 2,2-diphenylpropionate esters, to investigate their biological activities. nih.govacs.org For example, esterification of the corresponding 2-oxa-bicyclo[2.2.1]heptane analogue with Indomethacin has been achieved using a Steglich-type reaction. acs.org

Etherification: The formation of ether linkages is another common modification. An oxa-Michael reaction involving methyl propiolate has been used to create an (E)-configured ether derivative from a related 2-oxa-bicyclo[2.2.1]heptanol. acs.org Mitsunobu chemistry has also been successfully employed to synthesize a range of pyridyl ether compounds from a 2-azabicyclo[2.2.1]heptanol precursor. le.ac.uk

These functionalization reactions allow for the attachment of various side chains and pharmacophores, which is essential for tuning the pharmacological profile of the parent scaffold. The stereochemistry at the 6-position (endo vs. exo) can have a significant impact on the potency and efficacy of the resulting compounds. nih.gov

Table 3: Functionalization Reactions of the C-6 Hydroxyl Group

Reaction Type Reagents/Conditions Product Type Reference(s)
Esterification Acyl chlorides, Carboxylic acids (e.g., with DCC/DMAP) Esters (e.g., acetoxy, diphenylpropionate) nih.govacs.org
Etherification (Oxa-Michael) Methyl propiolate (E)-ether derivative acs.org
Etherification (Mitsunobu) Pyridinols, DEAD, PPh₃ Pyridyl ethers le.ac.uk

Incorporation of Heterocyclic Appendages for Structural Diversity

Attaching various heterocyclic rings to the 2-azabicyclo[2.2.1]heptane core is a widely used strategy to enhance structural diversity and explore structure-activity relationships. nih.gov These appended heterocycles can act as key pharmacophoric elements, interacting with biological targets.

A variety of heterocyclic systems have been successfully incorporated, including:

Pyridines: Chloropyridyl moieties are characteristic of the potent nicotinic acetylcholine (B1216132) receptor agonist, epibatidine. le.ac.uk Analogues are often synthesized by the nucleophilic attack of a lithiated chloropyridine onto an azabicyclic ketone. le.ac.uk

Pyrimidines: A 2-chloropyrimidine (B141910) has been attached to a 2-azabicyclo[2.2.1]heptane derivative to create a structural mimic of a known bioactive compound. acs.org

Isoxazoles: Methylisoxazole rings have been introduced, for example, by converting an ethoxycarbonyl group at the 7-position into the heterocycle to produce isoepiboxidine analogues. nih.govle.ac.ukacs.org

Oxadiazoles: 1,2,4-oxadiazole-substituted derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been synthesized and evaluated as potent inhibitors of dipeptidyl peptidase IV (DPP-4). mdpi.com

Pyridazines: As a bioisosteric replacement for the chloropyridinyl moiety of epibatidine, various substituted pyridazine (B1198779) rings have been introduced via inverse-electron-demand Diels-Alder reactions. nih.gov

These heterocyclic appendages are typically introduced through nucleophilic substitution reactions, where the heterocycle acts as the nucleophile, or through cycloaddition and cross-coupling reactions. The resulting derivatives often exhibit interesting pharmacological profiles, demonstrating the value of this derivatization strategy. nih.govbohrium.com

Table 4: Examples of Heterocyclic Appendages on the 2-Azabicyclo[2.2.1]heptane Scaffold

Appended Heterocycle Position of Attachment Synthetic Method Reference(s)
6-Chloropyridine C-7 Nucleophilic attack of lithiated pyridine (B92270) on ketone le.ac.uk
2-Chloropyrimidine N-2 Nucleophilic substitution acs.org
Methylisoxazole C-7 Conversion from ethoxycarbonyl group nih.govle.ac.ukacs.org
1,2,4-Oxadiazole (B8745197) N/A (as part of a larger substituent) Acylation and subsequent cyclization mdpi.com
Pyridazine C-2 (of 7-azabicyclo) Inverse Diels-Alder reaction nih.gov

Pharmacological and Biological Investigations of 2 Azabicyclo 2.2.1 Heptan 6 Ol Derivatives

Ligand Design and Receptor Interaction Studies

The strategic modification of the 2-azabicyclo[2.2.1]heptane core has yielded a diverse array of compounds with significant biological activities. These investigations have focused on developing ligands for receptors and enzymes implicated in neurological disorders, metabolic diseases, and inflammatory conditions.

The 2-azabicyclo[2.2.1]heptane scaffold is a key structural component of epiboxidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The development of nAChR ligands is a significant area of research due to their potential in treating depression and other neurological conditions. acs.org The two major nAChR subtypes expressed in the brain are the α4β2 heteropentameric and α7 homopentameric subtypes, both of which are targets for therapeutic intervention. nih.govuchile.cl

Research into derivatives of this scaffold has explored how structural modifications impact affinity and selectivity for different nAChR subtypes. For instance, the replacement of the 3-methylisoxazole (B1582632) ring in epiboxidine with a 4,5-dihydro-3-methylisoxazole nucleus resulted in a significant decrease in affinity for the α4β2 subtypes. researchgate.net This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of the ligand. The high sequence homology across nAChR subtypes presents a considerable challenge in developing subtype-selective drugs. nih.gov Nevertheless, the diversity of these receptors offers an opportunity to create specific ligands for various conditions. nih.gov

Table 1: nAChR Ligand Activity

CompoundTarget ReceptorActivityKey Finding
EpiboxidinenAChRPotent AgonistServes as a lead structure for nAChR ligand design.
4,5-dihydro-3-methylisoxazolyl derivativesα4β2 nAChRLow AffinityDemonstrates that modifications to the isoxazole (B147169) ring are detrimental to binding affinity. researchgate.net
Benzazapine analoguesα4β2-nAChRSelective Partial AgonistShows that simplified cytisine (B100878) analogues can achieve high selectivity. nih.gov

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are targets for drug design in psychiatric disorders, cancer, and movement disorders. sigmaaldrich.com The 7-azabicyclo[2.2.1]heptane scaffold, a close structural relative, has been utilized to develop selective ligands for the σ2 receptor. nih.gov The σ2 receptor is considered a biomarker for proliferating cancer cells and is highly expressed in various tumors. researchgate.net

Studies have shown that N-substituted 7-azabicyclo[2.2.1]heptanes can exhibit high affinity and selectivity for the σ2 subtype. nih.gov Specifically, arylalkyl N-substituents tend to confer selectivity for the σ2 receptor, whereas other bulky substituents result in high affinity for both σ1 and σ2 subtypes. nih.gov The conformational restriction and steric bulk around the nitrogen atom of the azabicyclo[2.2.1]heptane ring are believed to be important factors for subtype discrimination. nih.gov This is supported by findings that N-arylalkyl-7-azanorbornanes generally show greater σ2 binding and selectivity compared to analogously substituted, more flexible pyrrolidines. nih.gov

Table 2: Sigma (σ) Receptor Ligand Selectivity

ScaffoldSubstituent TypeReceptor SelectivityReference
7-Azabicyclo[2.2.1]heptaneArylalkyl N-substituentsSelective for σ2 subtype nih.gov
7-Azabicyclo[2.2.1]heptaneAlicyclic or polycarbocyclic substituentsHigh affinity for both σ1 and σ2 nih.gov
Pyrrolidine (B122466)Arylalkyl N-substituentsLess selective for σ2 than azanorbornanes nih.gov

The dopamine (B1211576) transporter (DAT) is a critical target for the treatment of various neurological and psychiatric disorders. Research has focused on developing potent and selective DAT ligands based on different molecular scaffolds. While much of the work has centered on piperidine (B6355638) and piperazine (B1678402) analogues, the rigid bicyclic structure of azabicyclo[2.2.1]heptane offers a unique template. acs.org The goal is to create compounds that interact preferentially with DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT). acs.org

Studies on related bicyclic structures have shown that individual enantiomers of the same compound can possess distinct affinities for dopamine receptor subtypes (D2L, D3). nih.gov For instance, new 3-azabicyclo[3.2.0]heptane derivatives demonstrated greater binding affinity at D2L and D3 receptors compared to D1 binding sites. nih.gov This underscores the importance of stereochemistry in ligand design for achieving receptor selectivity.

Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. nih.govnih.gov Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes mellitus (T2DM). mdpi.com

A notable example is Neogliptin, a compound that incorporates the 2-azabicyclo[2.2.1]heptane moiety. nih.gov It was found to be a more potent DPP-4 inhibitor than the established drugs vildagliptin (B1682220) and sitagliptin, with an IC50 value of 16.8 ± 2.2 nM. nih.govnih.gov Further modifications of the neogliptin template, such as the introduction of 1,2,4-oxadiazole (B8745197) substituents, have led to even more potent inhibitors. mdpi.com Compound 9a from one such study exhibited an IC50 of 4.3 nM and showed high selectivity over related peptidases like DPP-8 and DPP-9. mdpi.comresearchgate.net These pseudo peptides demonstrate that combining the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragment with the 2-azabicyclo[2.2.1]heptane scaffold yields highly effective and selective DPP-4 inhibitors. mdpi.com

Table 3: DPP-4 Inhibitory Activity of 2-Azabicyclo[2.2.1]heptane Derivatives

CompoundIC50 (nM) for DPP-4Key FeatureReference
Neogliptin (12a)16.8 ± 2.2More potent than vildagliptin and sitagliptin. nih.govnih.gov
Compound 9a4.3Oxadiazole-substituted neogliptin analogue with enhanced potency. mdpi.comresearchgate.net

The P2Y14 receptor, activated by UDP-glucose, is involved in inflammatory signaling and represents a therapeutic target for conditions like asthma, chronic pain, and diabetes. nih.govnih.gov The 2-azabicyclo[2.2.1]heptane (also referred to as 2-azanorbornane) scaffold has been successfully incorporated into potent P2Y14 receptor antagonists. nih.govresearchgate.net

Researchers modified a known phenyl-piperidine P2Y14R antagonist by replacing the piperidine with bridged moieties, including the 2-azanorbornane system. nih.gov The pure (S,S,S) 2-azanorbornane enantiomer, MRS4738 (compound 15), displayed high affinity for the human P2Y14R. nih.govresearchgate.net Among a series of isomeric lactams, the (1R,4R,6S)-3-oxo-2-azabicyclo[2.2.1]heptan-6-yl analogue (compound 23) also showed significant affinity with an IC50 in the range of 37-40 nM. unipd.it These findings demonstrate that the rigid 2-azabicyclo[2.2.1]heptane structure can effectively mimic the piperidine ring of the parent antagonist, leading to high-affinity ligands. researchgate.net

Table 4: P2Y14 Receptor Affinity of 2-Azabicyclo[2.2.1]heptane Derivatives

CompoundDescriptionAffinity (IC50)Reference
MRS4738 (15)(S,S,S) 2-azanorbornane enantiomerHigh affinity, more potent than parent compound 1 nih.govresearchgate.net
Compound 23(1R,4R,6S)-3-oxo-2-azabicyclo[2.2.1]heptan-6-yl analogue37-40 nM unipd.it
Compound 34Isoquinuclidine derivative15.6 nM researchgate.net
Compound 30Isonortropanol derivative21.3 nM researchgate.net

GABA aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system. nih.gov Inhibition of GABA-AT is a therapeutic strategy for increasing GABA levels, which can be beneficial in treating epilepsy and other neurological disorders. nih.gov The 2-azabicyclo[2.2.1]heptan-3-one scaffold serves as a key intermediate in the synthesis of GABA-AT inhibitors.

Specifically, fluorinated derivatives based on the (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one structure have been synthesized and evaluated as GABA-AT inhibitors. nih.gov For example, (1S,4R)-6-Trifluoromethyl-2-azabicyclo[2.2.1]hept-5-en-3-one was prepared as part of a series of conformationally-restricted inhibitors. nih.gov The synthesis of these compounds often requires strict control of stereochemistry to ensure biological activity.

Enzyme Inhibition Profiling of Azabicyclic Derivatives

The rigid, conformationally constrained structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for the design of specific enzyme inhibitors. Research has explored its potential to interact with key enzymes involved in metabolic disorders and neurodegenerative diseases.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are critical enzymes in carbohydrate metabolism, and their inhibition is a key strategy in managing type 2 diabetes. While extensive research has been conducted on various chemical classes as inhibitors for these enzymes, specific studies on derivatives of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol are not widely available in the current body of scientific literature. However, related studies on other bicyclic structures provide context. For instance, an extract from the tuber of Dioscorea hispida Dennst, which was found to contain an azabicyclo derivative, exhibited low levels of alpha-glucosidase inhibition. researchgate.net In separate research, a series of novel sulfonamide derivatives, which included pyrazole (B372694) and pyridine (B92270) moieties, were evaluated for their anti-diabetic properties through the inhibition of both α-amylase and α-glucosidase. researchgate.net These related findings suggest the potential of nitrogen-containing bicyclic systems in this therapeutic area, though direct evidence for the specific this compound scaffold is yet to be established.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary target for the symptomatic treatment of Alzheimer's disease. The potential for 2-azabicyclo[2.2.1]heptane derivatives to act as AChE inhibitors has been investigated. One study highlighted the evaluation of derivatives of the closely related compound 2-Azabicyclo[2.2.1]heptan-5-one for their inhibitory effects on AChE, with some derivatives showing significant potency. Additionally, research into sulfonamide derivatives has indicated that certain compounds in this class demonstrate inhibitory activity against the acetylcholinesterase enzyme. researchgate.net While these studies point to the potential of the azabicyclic core in designing AChE inhibitors, extensive research specifically focused on derivatives of this compound is needed to fully determine their activity profile. Other research has focused on the interaction of 7-azabicyclo[2.2.1]heptane derivatives with nicotinic acetylcholine receptors, which are also part of the cholinergic system but represent a different therapeutic target than AChE. acs.orgnih.govrsc.orgnih.gov

Antiproliferative Activity in Malignant Cell Lines

Derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. These studies have shown that modifying the core structure with different functional groups, such as sulfonamides and triazoles, can lead to compounds with significant antiproliferative effects.

In one study, a series of biaryl sulfonamides built on the 2-azabicyclo[2.2.1]heptane scaffold were prepared and tested against several human cancer cell lines. researchgate.netrsc.org Some of these compounds demonstrated inhibitory activity with IC50 values comparable to the established chemotherapy drug cisplatin. researchgate.netrsc.org Notably, certain derivatives were found to be considerably less toxic to non-malignant murine fibroblast cells (BALB/3T3), indicating a degree of selectivity for cancer cells. researchgate.netrsc.org

Another area of investigation involves hybrid molecules incorporating the 2-azabicycloalkane moiety and a 1,2,3-triazole ring. A library of these conjugates was synthesized and assessed for antiproliferative potency against human melanoma (Hs294T), pancreas tumor (MIA PaCa-2), and lung tumor (NCI-H1581) cell lines. google.com A majority of these compounds showed moderate to potent activity, with some exhibiting greater selectivity than cisplatin. google.com

The table below summarizes the antiproliferative activity of selected 2-azabicyclo[2.2.1]heptane derivatives.

Table 1: Antiproliferative Activity of 2-Azabicyclo[2.2.1]heptane Derivatives

Compound Type Cell Line IC50 (µM) Source
Biaryl Sulfonamides MV4-11 (Leukemia) Varies researchgate.netrsc.org
A549 (Lung) Varies researchgate.netrsc.org
LoVo (Colorectal) Varies researchgate.netrsc.org
MCF-7 (Breast) Varies researchgate.netrsc.org
1,2,3-Triazole Conjugates Hs294T (Melanoma) Varies google.com
MIA PaCa-2 (Pancreas) Varies google.com
NCI-H1581 (Lung) Varies google.com

Antiviral Activities against Specific Viral Targets

The 2-azabicyclo[2.2.1]heptane framework has also been explored as a scaffold for the development of antiviral agents. Research has demonstrated that derivatives of this structure can exhibit inhibitory activity against a range of viruses.

One study focused on chiral sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane and their activity against Human parainfluenza virus 3 (HPIV-3) and Encephalomyocarditis virus (EMCV). acs.orgresearchgate.net A biphenylsulfonamide derivative of 2-azabicyclo[2.2.1]heptane showed notable activity against EMCV with an IC50 value of 18.3 ± 2.0 µM and lower activity against HPIV-3 with an IC50 of 1.5 ± 0.2 µM. acs.orgresearchgate.net

More recently, the azabicyclic ring system has been incorporated into peptidomimetic inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov A series of compounds containing a benzothiazolyl ketone and a [2.2.1] azabicyclic ring were designed and synthesized. One of the most potent compounds from this series, 11b, exhibited an IC50 of 0.110 µM against the 3CLpro enzyme, and another derivative, 11j, showed significant anti-SARS-CoV-2 activity in cell culture with an EC50 of 0.18 µM. nih.gov

The table below presents the antiviral activity of selected 2-azabicyclo[2.2.1]heptane derivatives.

Table 2: Antiviral Activity of 2-Azabicyclo[2.2.1]heptane Derivatives

Compound Derivative Viral Target IC50 / EC50 (µM) Source
Biphenylsulfonamide HPIV-3 1.5 ± 0.2 acs.orgresearchgate.net
Biphenylsulfonamide EMCV 18.3 ± 2.0 acs.orgresearchgate.net
Benzothiazolyl ketone (11b) SARS-CoV-2 3CLpro 0.110 nih.gov
Benzothiazolyl ketone (11j) SARS-CoV-2 (in Vero E6 cells) 0.18 nih.gov

Development of Peptidomimetics Based on the Azabicyclo[2.2.1]heptane Core

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane system makes it an excellent scaffold for the design of peptidomimetics. By incorporating this core into peptide sequences, chemists can create conformationally constrained molecules that mimic the secondary structures of natural peptides, such as β-turns. This approach can lead to compounds with enhanced potency, selectivity, and metabolic stability compared to their natural peptide counterparts.

The 2-azabicyclo[2.2.1]heptane core has been used to develop peptidomimetic inhibitors for various targets. For example, it has been employed in the design of inhibitors of the SARS-CoV-2 3C-like protease. nih.gov In this context, the azabicyclic ring was used as a substitute for the pyrrolidine ring found in other inhibitors, with the goal of improving pharmacokinetic properties. nih.gov

Furthermore, derivatives such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid have been utilized as building blocks in the synthesis of azanorbornyl peptidomimetics. researchgate.net These constrained amino acid analogues serve as valuable tools for studying peptide-receptor interactions and for developing novel therapeutic agents. The conformational rigidity of the scaffold helps to lock the peptide backbone into a specific orientation, which can be crucial for high-affinity binding to biological targets. researchgate.netarabjchem.org

Structure Activity Relationship Sar Studies of 2 Azabicyclo 2.2.1 Heptane Derivatives

Impact of Defined Stereochemistry on Biological Activity and Target Binding Affinity

The rigid nature of the 2-azabicyclo[2.2.1]heptane skeleton results in multiple stereogenic centers, and the specific spatial arrangement of substituents profoundly influences biological activity. researchgate.net The orientation of substituents, described as exo or endo, along with the absolute configuration at the chiral carbons (C1, C4, and others depending on substitution), is a key determinant of target binding affinity. google.com

For instance, in a series of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives developed as potential ligands for nAChRs, a significant difference in binding affinity was observed between enantiomers. The (–)-enantiomers consistently demonstrated substantially greater in vitro inhibition binding affinity for nAChRs compared to their corresponding (+)-enantiomers, highlighting the critical role of stereochemistry in molecular recognition at the receptor binding site. acs.org

Similarly, studies on DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold revealed that stereochemistry is crucial for potent inhibition. nih.govresearchgate.net The design of these inhibitors often involves attaching a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety to the bicyclic amine. The precise stereochemical configuration of the final compound is essential for its interaction with key residues within the active site of the DPP-4 enzyme. nih.gov The different possible stereoisomers of substituted 2-azabicyclo[2.2.1]heptanes can lead to vastly different biological activities, necessitating stereoselective synthesis to isolate the most active isomer. researchgate.net

The importance of stereochemistry extends to derivatives targeting other receptor systems as well. In the development of P2Y₁₄R antagonists, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors were used to ensure the synthesis of stereochemically unambiguous products, allowing for a clear understanding of the structure-activity relationships. nih.gov This underscores the principle that a defined, three-dimensional structure is paramount for achieving optimal interaction with a biological target.

Influence of Substituent Effects on Receptor Selectivity and Potency

The nature and position of substituents on the 2-azabicyclo[2.2.1]heptane ring system are powerful modulators of both receptor potency and selectivity. By systematically altering these substituents, researchers can fine-tune the pharmacological properties of the resulting compounds.

In the context of nAChR ligands, substitutions on both the nitrogen atom (N-2) and other positions of the bicyclic frame have been extensively explored. For example, N-methylation of certain pyridyl-substituted 7-azabicyclo[2.2.1]heptane analogues of epibatidine (B1211577) resulted in compounds with picomolar binding affinities, similar to their normethyl counterparts. acs.org However, increasing the N-substituent size to an ethyl group led to a substantial decrease in binding affinity. acs.org This suggests a specific spatial constraint for substituents at the nitrogen atom for high-affinity nAChR binding.

Furthermore, halogen substitution on the pyridyl ring of these epibatidine analogues demonstrated that various halogens (F, Cl, Br, I) were well-tolerated, with the resulting compounds maintaining high affinity in the picomolar range. acs.org

Compound ClassTargetKey SubstitutionsEffect on Potency/Selectivity
N-Alkyl-7-azabicyclo[2.2.1]heptanesnAChRsN-Methyl vs. N-EthylN-Methyl maintains high affinity; N-Ethyl decreases affinity. acs.org
Halogenated 2-(pyridyl)-7-azabicyclo[2.2.1]heptanesnAChRs2-Halogeno-5-pyridyl (F, Cl, Br, I)Halogen substitutions are well-tolerated, maintaining picomolar affinity. acs.org
Substituted Azabicyclo[2.2.1]heptanesOrexin (B13118510) ReceptorsReplacement of 5-methyl with fluorineResulted in a loss of binding affinity. nih.gov
Substituted Azabicyclo[2.2.1]heptanesOrexin ReceptorsTrifluoromethyl substitutionLed to a decrease in affinity for both OX1 and OX2 receptors. nih.gov

Studies on orexin receptor antagonists also illustrate the impact of substituent effects. In one series, replacing a 5-methyl substituent with a fluorine atom resulted in a loss of binding affinity. nih.gov Similarly, the introduction of a trifluoromethyl group led to a decrease in affinity for both orexin-1 (OX1) and orexin-2 (OX2) receptors, indicating that electron-withdrawing groups in certain positions can be detrimental to activity. nih.gov These findings highlight how subtle electronic and steric changes can significantly alter the interaction between the ligand and the receptor.

Role of Conformational Restriction in Modulating Pharmacological Profiles

A defining feature of the 2-azabicyclo[2.2.1]heptane scaffold is its inherent rigidity. This conformational restriction reduces the number of possible shapes a molecule can adopt, which can be highly advantageous in drug design. By "locking" the pharmacophoric elements in a specific spatial orientation that is favorable for binding to a biological target, this rigid core can lead to increased potency and selectivity compared to more flexible analogues.

The bicyclic structure of 2-azabicyclo[2.2.1]heptane serves as a rigid counterpart to the more flexible piperazine (B1678402) ring, a common motif in pharmacologically active compounds. researchgate.net This rigidity is frequently exploited in SAR studies to probe the optimal conformation for receptor binding. For example, the scaffold has been used to create conformationally rigid analogues of proline, a naturally occurring amino acid, to study the structural requirements of peptide and peptidomimetic interactions. uni-regensburg.de

The constrained nature of the azabicyclo[2.2.1]heptane framework has been instrumental in the development of selective ligands for various receptors. For instance, reducing the steric bulk of polycarbocyclic amines by using the simpler azabicyclo[2.2.1]heptane ring system highlighted a promising scaffold for developing selective σ₂ receptor agonists. publish.csiro.au The conformational constraints imposed by this bicyclic structure are believed to contribute to the distinct pharmacological profiles of these compounds. This principle is a cornerstone of rational drug design, where restricting conformational freedom can pre-organize a ligand for its target, minimizing the entropic penalty of binding and thus enhancing affinity.

Computational Chemistry and Molecular Modeling of 1r,4s,6s 2 Azabicyclo 2.2.1 Heptan 6 Ol and Its Analogues

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This analysis provides insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

In the study of 2-azabicyclo[2.2.1]heptane analogues as P2Y14 receptor (P2Y14R) antagonists, molecular docking has been a key tool. nih.govacs.org Researchers have utilized homology models of the human P2Y14R, often based on the crystal structure of the related P2Y12R, to perform these docking studies. nih.govacs.orgresearchgate.net For instance, a potent (S,S,S) 2-azanorbornane enantiomer (Compound 15 in a referenced study) was docked into the P2Y14R model, revealing stable and persistent key interactions. nih.govacs.orgresearchgate.net

The docking poses of these antagonists show that the naphthalene (B1677914) portion of the molecule typically occupies a hydrophobic pocket, while the carboxylate group forms crucial ionic interactions with positively charged residues in the receptor's binding site. The 2-azabicyclo[2.2.1]heptane moiety itself is positioned to optimize these interactions and fit within the steric constraints of the binding pocket. nih.gov The analysis helps explain the observed structure-activity relationships (SAR), such as why certain stereoisomers or substituted analogues exhibit higher affinity than others. unipd.it For example, the predicted binding pose of a less potent analogue showed a deviation in the placement of the bridged piperidine (B6355638) moiety compared to more active compounds. unipd.it Similarly, in the development of novel dipeptidyl peptidase IV (DPP-4) inhibitors, molecular docking was used to characterize the structure–activity relationship of 1,2,4-oxadiazole-substituted derivatives of the 2-azabicyclo[2.2.1]heptane scaffold.

Table 1: Molecular Docking Data for Selected 2-Azabicyclo[2.2.1]heptane Analogues at P2Y14R
Compound AnalogueTarget ReceptorKey Interactions Observed in DockingReference
(S,S,S) 2-Azanorbornane enantiomer (Cmpd 15)P2Y14RStable H-bonds, Ionic interactions with receptor nih.gov
(1R,4R,6S)-3-oxo-2-azabicyclo[2.2.1]heptan-6-yl analogue (Cmpd 23)P2Y14RConservation of key antagonist binding interactions unipd.it
Isonortropanol derivative (Cmpd 30)P2Y14RPreservation of human P2Y14R affinity nih.gov
Quinuclidine (B89598) derivative (Cmpd 5)P2Y14RUsed to build pharmacophore model; positive ionic, negative ionic, and hydrophobic features researchgate.net

Pharmacophore Modeling for Lead Optimization and De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target. This model serves as a template for designing new molecules or searching databases for compounds with similar activity.

For antagonists of the P2Y14R, a pharmacophore hypothesis was developed based on highly active, conformationally constrained ligands like quinuclidine and 2-azabicyclo[2.2.1]heptane derivatives. nih.govresearchgate.net The model for P2Y14R antagonists typically includes:

Two aromatic ring features, corresponding to the naphthalene scaffold. researchgate.net

A negative ionic feature to interact with cationic residues in the binding pocket. researchgate.net

A positive ionic feature, represented by the protonated nitrogen of the azabicyclic ring. researchgate.net

A hydrophobic feature. researchgate.net

By comparing the pharmacophoric overlay of various 2-azanorbornane, nortropane, and isoquinuclidine derivatives, researchers can rationalize their relative affinities for the P2Y14R. nih.gov This approach is crucial for lead optimization, guiding the modification of existing compounds to better fit the pharmacophore model and enhance biological activity. It also aids in de novo design, where entirely new molecular structures are built based on the essential pharmacophoric features. nih.gov

Table 2: Pharmacophore Features for P2Y14R Antagonists with Azabicyclic Scaffolds
Pharmacophore FeatureDescriptionCorresponding Chemical MoietyReference
Aromatic Rings (2)Defines the naphthalene scaffoldNaphthalene group researchgate.net
Negative Ionic CenterInteraction with cationic receptor residuesCarboxylate group on naphthalene researchgate.net
Positive Ionic CenterInteraction with anionic receptor residuesProtonated nitrogen of the azabicyclic ring researchgate.net
Hydrophobic FeatureFills a hydrophobic pocketPhenyl-piperidine or analogous moiety researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In organic chemistry, it is a powerful tool for studying reaction mechanisms, determining the geometries of transition states, and explaining the origins of stereoselectivity.

For the synthesis of 2-azabicyclo[2.2.1]heptane systems, DFT calculations have been employed to rationalize the outcomes of complex chemical reactions. acs.org For example, DFT studies have elucidated the mechanism of heterocyclization reactions used to form the bicyclic core. acs.org These calculations can explain why certain diastereomers of a starting material lead to different products under basic conditions. A mechanistic investigation using DFT was performed to rationalize the formation of various adducts in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. acs.org

DFT has also been used to study the mechanism of cycloaddition reactions, which are common strategies for constructing bicyclo[2.2.1]heptane frameworks. rsc.org These studies can predict whether a reaction will proceed through a concerted or stepwise mechanism and can calculate the activation energies for competing pathways, thereby explaining the observed product distribution and stereoselectivity. acs.orgnih.gov For instance, a DFT study on the reaction of a 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate investigated six competitive channels, including researchgate.netresearchgate.net-sigmatropic rearrangements and [4+2] cycloadditions, to determine the most energetically favorable pathways.

Conformational Analysis and Molecular Dynamics Simulations of Azabicyclic Scaffolds

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The rigid 2-azabicyclo[2.2.1]heptane scaffold limits the number of possible conformations, which is often advantageous for drug design. Conformational analysis, using both experimental techniques like NMR spectroscopy and X-ray crystallography and computational methods, is used to determine the most stable conformations and the energy barriers between them. rsc.org

Computational methods like molecular mechanics and molecular dynamics (MD) simulations are used to explore the conformational landscape of azabicyclic scaffolds. MD simulations, for instance, were used to suggest a binding mode for a potent 2-azabicyclo[2.2.1]heptane analogue at the P2Y14R. unipd.it Low-temperature 13C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane revealed that the endo isomer is slightly more stable than the exo isomer and allowed for the determination of the energy barrier for nitrogen inversion. acs.org This inversion barrier is influenced by a combination of angle strain and torsional strain within the bicyclic system. acs.org

Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine can enforce a β-strand-like extended conformation in an adjacent amino acid, a property of interest in peptide and protein mimicry. researchgate.net These computational analyses provide a dynamic picture of the molecule's behavior, which is critical for understanding its interactions with biological systems and for the rational design of analogues with improved properties.

Chemical Biology Applications and Probe Development

Utilization as Chiral Building Blocks in Asymmetric Catalysis and Synthesis

The enantiomerically pure nature of (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol and its precursors makes them attractive starting materials, or chiral building blocks, for the synthesis of complex molecules. The inherent chirality of this scaffold can be transferred to new molecules, enabling the production of single enantiomers of a desired product, a critical aspect in the development of pharmaceuticals.

The 2-azabicyclo[2.2.1]heptane framework is a key component in the synthesis of various biologically active compounds. For instance, derivatives of this scaffold serve as precursors to molecules like epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor agonist. The rigid structure of the bicyclic system provides a fixed orientation for appended functional groups, which can direct the stereochemical outcome of a reaction. A patent describes the synthesis of (1S,4R,6S)-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol from commercially available (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, highlighting a synthetic route to this chiral scaffold. google.comgoogleapis.com

Furthermore, the bicyclo[2.2.1]hepta-2,5-diene core, a related structural motif, is used in the synthesis of chiral diene ligands for transition-metal-catalyzed asymmetric reactions. sigmaaldrich.com These ligands can induce high enantioselectivity in reactions such as the 1,4-addition of arylboronic acids to enones. sigmaaldrich.comorganic-chemistry.org The synthesis of these chiral ligands often involves the stereoselective functionalization of the bicyclic core, a strategy where a chiral building block like this compound could be envisioned to play a role. The enzymatic hydrolysis of esters of N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate demonstrates the utility of this scaffold in biocatalytic asymmetric synthesis to produce enantiomerically pure carboxylic acids. mdpi.com

The application of the 2-azabicyclo[2.2.1]heptane scaffold extends to the synthesis of novel polyfunctional 3D scaffolds for drug discovery, where its rigid structure contributes to the exploration of lead-like chemical space. whiterose.ac.uk Aza-Diels-Alder reactions are a powerful method for the stereoselective synthesis of functionalized 2-azabicyclo[2.2.1]heptanes, yielding specific diastereomers that can serve as chiral precursors. pwr.edu.pl

Table 1: Examples of Chiral Building Blocks and Their Applications

Chiral Building Block/Scaffold Application Reference
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one Precursor for the synthesis of (1S,4R,6S)-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol google.comgoogleapis.com
N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate esters Substrates for enzymatic hydrolysis to produce enantiopure carboxylic acids mdpi.com
Bicyclo[2.2.1]hepta-2,5-diene core Synthesis of chiral diene ligands for asymmetric catalysis sigmaaldrich.com
Functionalized 2-azabicyclo[2.2.1]heptanes Synthesis of polyfunctional 3D scaffolds for drug discovery whiterose.ac.uk

Development of Chemical Probes for Receptor Interaction Studies

The conformationally restricted 2-azabicyclo[2.2.1]heptane skeleton is an ideal framework for designing chemical probes to study receptor-ligand interactions. By incorporating this scaffold into a larger molecule, researchers can investigate the specific structural requirements for binding to a biological target.

A significant application of this scaffold has been in the development of antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory responses. researchgate.netresearchgate.netnih.govnih.gov Researchers have synthesized a series of analogues where the piperidine (B6355638) ring of a known P2Y14R antagonist was replaced with bridged bicyclic systems, including derivatives of 2-azabicyclo[2.2.1]heptane. researchgate.netnih.govunipd.itacs.org

Among the synthesized compounds, lactam analogues incorporating the 2-azabicyclo[2.2.1]heptane core showed notable affinity for the human P2Y14R. Specifically, the (1R,4R,5R)-3-oxo-2-azabicyclo[2.2.1]heptan-5-yl and (1R,4R,6S)-3-oxo-2-azabicyclo[2.2.1]heptan-6-yl analogues displayed high affinity with IC50 values in the range of 37-40 nM. nih.govunipd.it The stereochemistry of the bicyclic scaffold was found to be crucial for receptor binding, with different enantiomers exhibiting significantly different affinities. For example, the pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding (R,R,R) enantiomer. researchgate.netacs.org These studies provide valuable structure-activity relationship (SAR) data, demonstrating how the rigid 2-azabicyclo[2.2.1]heptane framework can be utilized to probe the steric and conformational requirements of the P2Y14R binding pocket.

Table 2: P2Y14 Receptor Affinity of 2-Azabicyclo[2.2.1]heptane Derivatives

Compound IC50 (nM) at hP2Y14R Reference
(1R,4R,5R)-3-oxo-2-azabicyclo[2.2.1]heptan-5-yl analogue 37-40 nih.govunipd.it
(1R,4R,6S)-3-oxo-2-azabicyclo[2.2.1]heptan-6-yl analogue 37-40 nih.govunipd.it

The 2-azabicyclo[2.2.1]heptane scaffold has also been incorporated into novel inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes. mdpi.com These examples underscore the utility of this rigid bicyclic system in designing potent and selective ligands for various biological targets.

Radioligand Development for Molecular Imaging Applications

The 2-azabicyclo[2.2.1]heptane scaffold has been successfully employed in the development of radioligands for positron emission tomography (PET), a powerful molecular imaging technique used to visualize and quantify biological processes in vivo. The rigid nature of this framework helps in achieving the high specificity and affinity required for a successful PET radiotracer.

Derivatives of 2-azabicyclo[2.2.1]heptane have been labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), to create radioligands for imaging nicotinic acetylcholine receptors (nAChRs) in the brain. nih.govacs.orgresearchgate.net These receptors are implicated in various neurological and psychiatric disorders.

One notable example is the development of (-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl))-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, which has shown promise as a PET radioligand for imaging extrathalamic nAChRs. nih.govacs.orgresearchgate.net This compound exhibited excellent in vivo properties in preclinical studies, including good brain uptake and specific binding to the target receptors. nih.govacs.org Another related radiotracer, (-)-7-methyl-2-exo-[3'-(6-[¹⁸F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, has been identified as a potential antagonist for cerebral α4β2-nAChRs with optimal imaging properties for PET. snmjournals.orgacs.orgnih.gov

The synthesis of these radioligands often involves the late-stage introduction of the radionuclide onto a precursor molecule containing the 2-azabicyclo[2.2.1]heptane core. For example, [¹⁸F]norchlorofluoroepibatidine, another derivative, has been synthesized via nucleophilic aromatic substitution on a bromo- or nitro-precursor. nih.gov The development of these radiotracers highlights the importance of the 2-azabicyclo[2.2.1]heptane scaffold in creating molecular imaging agents for studying the living brain. neurosci.cn

Table 3: Examples of 2-Azabicyclo[2.2.1]heptane-Based Radioligands for PET Imaging

Radioligand Target Isotope Application Reference
(-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl))-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane Extrathalamic nAChRs ¹⁸F PET imaging of nAChRs in the brain nih.govacs.orgresearchgate.net
(-)-7-methyl-2-exo-[3'-(6-[¹⁸F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane α4β2-nAChRs ¹⁸F PET imaging of cerebral nAChRs snmjournals.orgacs.orgnih.gov

Future Perspectives in the Research of 1r,4s,6s 2 Azabicyclo 2.2.1 Heptan 6 Ol

Emerging Synthetic Routes and Methodological Advancements for the Azabicyclo[2.2.1]heptane Core

The construction of the azabicyclo[2.2.1]heptane core remains a central focus of synthetic innovation, with new methods offering greater efficiency, stereocontrol, and substrate scope. Historically, the Diels-Alder reaction has been a primary method for accessing this scaffold. However, recent advancements have provided a more diverse synthetic toolkit.

A notable emerging strategy is the aza-Prins-pinacol rearrangement, which allows for the rapid construction of the 7-azabicyclo[2.2.1]heptane skeleton from 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines using a Lewis acid. acs.orgnih.gov This method has been successfully applied to the total synthesis of related natural products like (±)-epibatidine and (±)-epiboxidine. nih.govresearchgate.netacs.org Other innovative approaches include intramolecular cyclizations, such as the base-mediated heterocyclization of dibromocyclohexyl carbamates, which provide a convenient route to the 7-azabicyclo[2.2.1]heptane system. researchgate.netacs.org

Palladium-catalyzed reactions are also at the forefront of methodological advancements. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to efficiently synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, providing a pathway to a library of bridged aza-bicyclic structures. rsc.org Furthermore, stereoselective syntheses are crucial for developing specific enantiomers for therapeutic use. A stereoselective route to S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been established, which is critical for producing specific isomers of potent inhibitors. mdpi.comnih.gov The enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has also been achieved starting from trans-4-hydroxy-L-proline. rsc.org

Table 1: Summary of Emerging Synthetic Methodologies for the Azabicyclo[2.2.1]heptane Core
Synthetic MethodKey FeaturesResulting Scaffold/ProductReference
Aza-Prins-Pinacol RearrangementLewis acid-mediated cascade reaction from substituted pyrrolidines.7-Azabicyclo[2.2.1]heptane acs.orgnih.govnih.gov
Palladium-Catalyzed 1,2-AminoacyloxylationEfficient reaction on cyclopentene (B43876) substrates with a broad scope.Oxygenated 2-Azabicyclo[2.2.1]heptanes rsc.org
Intramolecular CyclizationBase-promoted heterocyclization of functionalized cyclohexanes.7-Azabicyclo[2.2.1]heptane researchgate.netacs.org
Stereoselective SynthesisRoute starting from (R)-1-phenylethylamine for stereocontrol.S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles mdpi.comnih.gov
SmI₂-Mediated CascadeA spirocyclization and rearrangement cascade to form the core.2-Azabicyclo[2.2.1]heptene framework nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The unique structural properties of the 2-azabicyclo[2.2.1]heptane scaffold make it a promising candidate for designing ligands that can interact with a wide range of biological targets, opening up new therapeutic avenues.

A significant area of research is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. nih.govnih.govresearchgate.net Derivatives incorporating the 2-azabicyclo[2.2.1]heptane moiety have been designed as potent and selective DPP-4 inhibitors. mdpi.comhse.rumdpi.com One such compound, neogliptin, was found to be a more potent DPP-4 inhibitor than the established drugs vildagliptin (B1682220) and sitagliptin. mdpi.comnih.govnih.gov

Another key target class is the orexin (B13118510) receptors, which are involved in regulating sleep-wake cycles, anxiety, and addiction. nih.govnih.gov Substituted 2-azabicyclo[2.2.1]heptanes have been optimized to act as selective orexin-1 receptor (OX1R) antagonists, leading to the discovery of clinical candidates like JNJ-54717793 for potential use in treating addiction, panic, or anxiety disorders. nih.govnih.govacs.org

The sigma-2 (σ2) receptor, which is implicated in neurological disorders and is overexpressed in proliferating cancer cells, is also a target of interest. nih.govnih.gov The 7-azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for developing selective σ2 receptor ligands, with N-arylalkyl substituents conferring selectivity for the σ2 subtype. nih.govpublish.csiro.au Beyond these, the scaffold has been investigated for its potential to modulate glycine (B1666218) transporter 1 (GlyT1) for treating psychosis and cognitive impairment, as well as for developing adenosine (B11128) agonists and analogues of epibatidine (B1211577) that target nicotinic acetylcholine (B1216132) receptors. acs.orggoogle.com

Table 2: Biological Targets and Potential Therapeutic Applications
Biological TargetPotential Therapeutic AreaExample Compound/Derivative ClassReference
Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes MellitusNeogliptin and its oxadiazole derivatives mdpi.comnih.govnih.govhse.ru
Orexin-1 Receptor (OX1R)Addiction, Panic, Anxiety DisordersSubstituted 2-azabicyclo[2.2.1]heptane antagonists (e.g., JNJ-54717793) nih.govnih.gov
Sigma-2 (σ2) ReceptorCancer Imaging, Neurological DisordersN-substituted 7-azabicyclo[2.2.1]heptanes nih.govpublish.csiro.auaablocks.com
Glycine Transporter 1 (GlyT1)Psychosis, Cognitive Impairment2-Aza-bicyclo[2.2.1]heptane compounds google.com
Adenosine ReceptorsVarious (as agonists)1R or 1S 2-azabicyclo[2.2.1]heptane derivatives acs.org

Advanced Computational Design and Predictive Modeling for Enhanced Ligand Discovery

The integration of computational chemistry is revolutionizing the discovery and optimization of ligands based on the 2-azabicyclo[2.2.1]heptane scaffold. These methods accelerate the design-synthesis-test cycle by providing crucial insights into ligand-receptor interactions and predicting molecular properties. openmedicinalchemistryjournal.com

Molecular modeling techniques, including molecular docking and pharmacophore analysis, are instrumental in rational drug design. nih.govopenmedicinalchemistryjournal.com For instance, molecular modeling was used to design neogliptin and its derivatives by predicting their binding interactions within the active site of DPP-4. mdpi.comnih.govresearchgate.net This approach helps in understanding the structure-activity relationship (SAR) and in the stereochemical refinement of lead compounds to enhance potency and selectivity. nih.govhse.ru

Ligand-based drug design (LBDD) is particularly valuable when the 3D structure of the target protein is unknown. nih.gov LBDD methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can elucidate the key structural features required for biological activity. nih.gov For the azabicyclo[2.2.1]heptane core, computational models have been used to guide the design of new derivatives and to perform virtual screening of compound libraries to identify novel hits. mdpi.comopenmedicinalchemistryjournal.com Furthermore, higher-level computational methods such as Density Functional Theory (DFT) have been employed to analyze the conformational properties and electronic structure of these bicyclic systems, providing a deeper understanding of their inherent reactivity and stability. These predictive models are powerful tools for prioritizing synthetic targets and enhancing the efficiency of ligand discovery.

Table 3: Computational and Predictive Modeling in Ligand Discovery
Computational MethodPurposeApplication ExampleReference
Molecular DockingPredicting ligand-receptor binding modes and affinities.Designing DPP-4 inhibitors like neogliptin. mdpi.comnih.govnih.gov
Pharmacophore ModelingIdentifying essential structural features for biological activity.Guiding the design of novel DPP-4 and σ2 receptor ligands. mdpi.comnih.govnih.gov
Virtual ScreeningSearching large compound libraries for potential hits.Identifying new small-molecule derivatives for treating hyperglycemia. mdpi.comopenmedicinalchemistryjournal.com
Density Functional Theory (DFT)Analyzing molecular structure, stability, and reactivity.Predicting reaction energetics and transition states for synthesis.
De Novo DesignConstructing novel molecular structures from fragments.Identifying potent ligand-protein interactions to build new molecules. openmedicinalchemistryjournal.com

Q & A

What are the key considerations for synthesizing (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol with high stereochemical purity?

Answer:
Achieving high stereochemical purity requires precise control of reaction conditions and chiral induction strategies. For bicyclic amines like this compound, the use of chiral auxiliaries or catalysts during cyclization can direct stereochemistry. Evidence from similar syntheses highlights the risk of misidentification due to unexpected ring expansion (e.g., formation of azabicyclo[3.2.1]octanes instead of heptanes), emphasizing the need for rigorous monitoring via NMR and HRMS . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired stereoisomer, as impurities may arise from competing pathways .

How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

Answer:
1H and 13C NMR are essential for stereochemical analysis. Coupling constants (e.g., J values) in 1H NMR can reveal spatial relationships between protons, while NOESY experiments identify through-space interactions to confirm chair or boat conformations in the bicyclic structure. HRMS validates molecular weight and isotopic patterns. For example, misassigned stereochemistry in similar compounds was corrected using combined NMR and X-ray crystallography . Advanced techniques like vibrational circular dichroism (VCD) may further resolve ambiguities.

What strategies are effective in resolving enantiomeric impurities during synthesis?

Answer:
Chiral resolution techniques include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Diastereomeric Salt Formation : Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form separable salts .
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis to favor one enantiomer. Evidence shows that pseudo-enantiomeric ligands can invert chiral induction, improving enantiomeric excess (ee) .

What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Flash Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to separate polar hydroxyl groups from byproducts.
  • Recrystallization : Use solvents like ethanol or acetone to exploit solubility differences.
  • Ion-Exchange Resins : Effective for removing acidic/basic impurities due to the compound’s amine functionality .

How does the bicyclic structure influence reactivity in derivatization reactions?

Answer:
The strained bicyclic scaffold increases susceptibility to ring-opening reactions. For example:

  • Nucleophilic Substitution : The bridgehead nitrogen can act as a nucleophile in alkylation or acylation reactions.
  • Oxidation : The hydroxyl group may undergo oxidation to ketones, but steric hindrance could limit reactivity . Computational modeling (e.g., DFT) predicts reaction sites by analyzing electron density and steric maps.

What are the optimal storage conditions for this compound?

Answer:
Store in airtight, light-resistant containers under inert gas (N2/Ar) at room temperature. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Stability studies on similar compounds indicate degradation at >40°C or in acidic conditions .

How can computational modeling predict pharmacokinetic properties of derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration).
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioavailability.
  • Docking Studies : Predict binding affinity to target proteins (e.g., enzymes or receptors) .

What analytical methods quantify trace impurities in this compound?

Answer:

  • RP-HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for non-polar impurities. Method validation should include specificity, linearity, and LOD/LOQ .
  • LC-MS : Detect low-abundance impurities via high-resolution mass spectrometry .

What challenges arise when scaling up synthesis while maintaining enantiomeric excess?

Answer:

  • Catalyst Loading : Heterogeneous catalysts (e.g., immobilized enzymes) reduce costs but may lower ee.
  • Mixing Efficiency : Poor mixing in large reactors can create local hotspots, altering reaction kinetics .
  • Purification Throughput : Continuous chromatography systems (e.g., SMB) improve efficiency .

What safety precautions are necessary during handling?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H302/H318 hazards) .
  • Spill Management : Neutralize acidic/basic spills with appropriate absorbents .

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